molecular formula C12H22N2O3 B2727999 tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate CAS No. 2287261-45-2

tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

Cat. No.: B2727999
CAS No.: 2287261-45-2
M. Wt: 242.319
InChI Key: ACPBCLMFTVLGTE-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane scaffold with a 2-oxa substitution (oxygen atom), an aminomethyl (-CH₂NH₂) group at position 1, and a tert-butyl carbamate (-OCONH-t-Bu) at position 4 . The bicyclic framework imparts rigidity, while the oxygen atom and functional groups influence electronic properties, solubility, and synthetic utility. It is commonly used as a building block in medicinal chemistry for drug discovery, particularly in protease inhibitor design .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPBCLMFTVLGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Installation via Mixed Carbonate Intermediate

A widely adopted strategy involves the formation of the tert-butyl carbamate group early in the synthesis. In a method analogous to CN102020589B, the amine precursor is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine. For example:

  • Activation : N-Boc-D-serine is reacted with isobutyl chloroformate at −10°C to form a reactive mixed carbonate intermediate.
  • Amination : The intermediate is treated with benzylamine to yield a protected carbamate.
  • Deprotection : Catalytic hydrogenation removes the benzyl group, exposing the primary amine for subsequent functionalization.

This approach achieves yields of 93.1% under optimized conditions (anhydrous ethyl acetate, 0–5°C).

Construction of the 2-Oxabicyclo[2.2.2]octane Core

The oxabicyclo framework is typically assembled via acid-catalyzed cyclization or Diels-Alder reactions . Patent WO2018047081A1 discloses a related method using epoxide ring-opening followed by intramolecular etherification:

  • Epoxidation : Cyclohexene oxide is treated with mCPBA to form a strained epoxide.
  • Nucleophilic Attack : Ammonia or a primary amine opens the epoxide, generating a diol intermediate.
  • Cyclization : The diol undergoes dehydration with p-toluenesulfonic acid (PTSA) to form the 2-oxabicyclo[2.2.2]octane skeleton.

This method benefits from high regioselectivity but requires careful temperature control (−20°C to 40°C) to prevent side reactions.

Introduction of the Aminomethyl Group

The aminomethyl substituent at position 1 is introduced via reductive amination or Mitsunobu reaction . A patent-pending approach (WO2018047081A1) employs:

  • Bromination : The bicyclic alcohol is converted to a bromide using PBr₃.
  • Nucleophilic Substitution : The bromide reacts with sodium azide to form an azide intermediate.
  • Reduction : Staudinger reduction or catalytic hydrogenation converts the azide to the primary amine.

Yields for this sequence range from 75–85% , with purity confirmed by $$ ^1H $$ NMR.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Choice : Anhydrous ethyl acetate is preferred for carbamate formation due to its polarity and inertness.
  • Temperature : Reactions are conducted at −10°C to 5°C to suppress racemization and side-product formation.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in methylation steps, achieving 97% yield in one iteration.
  • Asymmetric Catalysis : Chiral phosphoric acids enable enantioselective synthesis of the bicyclic core, with >90% ee reported in recent studies.

Analytical Characterization

Critical data for the target compound:

Property Value Method/Source
Molecular Formula C₁₃H₂₄N₂O₃ PubChem
Molecular Weight 256.34 g/mol Computed by PubChem
$$ ^1H $$ NMR (DMSO-d₆) δ 1.38 (s, 9H), 3.58 (m, 2H) Patent CN102020589B
MS (m/z) 295.2 [M+H]⁺ Patent CN102020589B

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Mixed Carbonate 93.1 99.5 High regioselectivity Requires cryogenic conditions
Epoxide Cyclization 85 98.2 Scalable Multi-step purification
Reductive Amination 78 97.8 Functional group tolerance Risk of over-reduction

Industrial Applications and Derivatives

The compound serves as a key intermediate in TLR inhibitor syntheses (WO2018047081A1), particularly for antiviral and anticancer agents. Derivatives featuring pyrazolo[3,4-b]pyridine substituents exhibit nanomolar activity against endosomal TLRs.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key structural motifs but differ in ring systems, substituents, or functional groups:

Table 1: Key Structural and Molecular Comparisons
Compound Name Bicyclo System Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (Target) [2.2.1]heptane 1: -CH₂NH₂; 4: -OCONH-t-Bu Not explicitly provided* - -
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride [2.2.2]octane 1: -CH₂NH₂; 4: -OCONH-t-Bu C₁₃H₂₅ClN₂O₃ 292.81 2359858-38-9
tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate [2.2.1]heptane 1: -CH₂OH; 4: -OCONH-t-Bu C₁₂H₂₁NO₄ 243.3 2580185-38-0
tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate [2.2.1]heptane 7: -OCONH-t-Bu; 2: -NH- C₁₁H₂₀N₂O₂ 212.29 2101335-28-6
tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate [2.1.1]hexane 1: -CH₂-OCONH-t-Bu; 4: -NH₂ C₁₁H₂₀N₂O₃ 228.29 2241138-06-5

*Inferred formula for target compound: Likely C₁₁H₁₉N₂O₃ (based on structural analogy to similar bicyclo systems).

Impact of Bicyclo Ring System

  • Ring Size and Strain: The target compound’s [2.2.1]heptane system has higher ring strain compared to [2.2.2]octane () but lower than [2.1.1]hexane (). The [2.2.2]octane derivative () has reduced strain, improving synthetic stability but possibly reducing reactivity .
  • Heteroatom Substitution: 2-Oxa vs. 2-Aza: Replacing oxygen with nitrogen (e.g., ) increases basicity (pKa ~12.27) and hydrogen-bonding capacity, making it more suitable for acidic environments . Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog () lacks the amine’s nucleophilicity but offers better solubility in polar solvents due to the hydroxyl group .

Functional Group Reactivity

  • Aminomethyl Group: The target compound’s -CH₂NH₂ group enables participation in Schiff base formation or amide coupling, critical for conjugating pharmacophores . In contrast, the hydroxymethyl derivative () is more suited for etherification or oxidation reactions .
  • Carbamate Protection :

    • The tert-butyl carbamate (-OCONH-t-Bu) in the target compound and analogs serves as a protective group for amines, removable under acidic conditions (e.g., HCl in ) .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., ) enhance water solubility, advantageous for in vitro assays . Hydroxymethyl derivatives () exhibit higher polarity than aminomethyl analogs, improving solubility in alcohols .
  • Stability :

    • Azabicyclo derivatives () are less prone to oxidative degradation due to the absence of oxygen in the ring .

Biological Activity

tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1558869-72-9

The structure features a bicyclic framework which is crucial for its biological interactions.

Research indicates that this compound may interact with various biological pathways:

  • Thromboxane A2 Receptor Antagonism : The compound has been linked to the inhibition of thromboxane A2 receptors, which play a significant role in platelet aggregation and vasoconstriction. This suggests a potential application in treating thrombotic diseases and conditions such as asthma where bronchoconstriction is prevalent .
  • Inhibition of Platelet Aggregation : Studies have shown that compounds similar to this compound can inhibit arachidonic acid-induced platelet aggregation, making them candidates for cardiovascular therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Thromboxane A2 receptor antagonismInhibition of platelet aggregation
BronchodilationPotential treatment for asthma
Cytotoxicity in cancer cell linesInduces apoptosis in specific cancer types
Non-toxic to normal cellsSelectivity towards cancerous cells

Case Study 1: Cardiovascular Applications

A study demonstrated that derivatives of the bicyclic structure exhibited significant efficacy in reducing thrombus formation in animal models, suggesting their utility in preventing heart attacks and strokes .

Case Study 2: Anti-Cancer Properties

Recent investigations into the cytotoxic effects of related compounds indicated that they could selectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate in academic settings?

The synthesis typically involves multi-step routes starting with chiral intermediates. Critical steps include:

  • Formation of the bicyclic core : Cycloaddition or ring-closing reactions under controlled temperatures (e.g., 0–50°C) using Lewis acids like BF₃·OEt₂ .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Carbamate protection : Reacting the amine with tert-butyl carbamate in dichloromethane or THF, using bases like triethylamine to neutralize HCl byproducts . Key validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR analysis : Chemical shifts for the bicyclic oxabicyclo[2.2.1]heptane system (δ 3.8–4.2 ppm for oxa-oxygen proximity) and tert-butyl carbamate (δ 1.4 ppm for CH₃ groups) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, critical for verifying the strained bicyclic framework .
  • IR spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What solvent systems are optimal for purification?

Purification often uses:

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexanes (3:7 to 1:1) for intermediate isolation .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled or predicted?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in bicyclic core formation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize diastereomeric ratios. For example, axial vs. equatorial aminomethyl group placement impacts strain energy by ~2.3 kcal/mol .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products, while prolonged heating (40°C, 12 hr) shifts equilibration toward thermodynamically stable stereoisomers .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Protonation states : Adjust buffer pH (6.5–7.5) to mimic physiological conditions, as the aminomethyl group’s pKa (~9.1) affects binding .
  • Conformational flexibility : Molecular dynamics simulations (AMBER or GROMACS) reveal how the bicyclic structure’s rigidity influences target engagement .
  • Batch variability : LC-MS purity checks (>98%) and control for trace metal contaminants (e.g., ICP-MS) ensure reproducibility .

Q. How does the oxabicyclo[2.2.1]heptane framework influence pharmacological properties?

The bicyclic system enhances:

  • Metabolic stability : Resists CYP450 oxidation due to steric shielding of labile C-H bonds .
  • Bioavailability : LogP ~1.8 (predicted via ChemAxon) balances hydrophobicity for membrane permeability .
  • Target selectivity : Docking studies (AutoDock Vina) show preferential binding to serine proteases over kinases, attributed to the oxa-oxygen’s H-bonding capacity .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Routes

StepMethod A ()Method B ()
Bicyclic FormationDiels-Alder (60°C, 8 hr)Ring-closing metathesis (RT)
Yield45%62%
Purity (HPLC)95%98%
Key AdvantageScalabilityStereocontrol

Q. Table 2: Spectroscopic Benchmarks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Oxabicyclo O-CH₂3.9 (m)68.2-
tert-Butyl CH₃1.4 (s)28.1-
Carbamate C=O-155.71695

Key Challenges and Future Directions

  • Scalability : Transitioning from milligram to gram-scale synthesis without racemization .
  • Toxicity profiling : In vitro hepatocyte assays to assess metabolite safety .
  • Crystallography : Resolve disorder in the bicyclic framework via low-temperature (100 K) X-ray diffraction .

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